Biligram - 14317-18-1

Biligram

Catalog Number: EVT-1187026
CAS Number: 14317-18-1
Molecular Formula: C32H44I6N4O17
Molecular Weight: 1518.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Biligram is derived from the chemical structure of ioglycamide, which is an iodinated contrast medium. It falls under the category of organic compounds and is specifically classified as a bile acid derivative. The compound has been studied for its effects on bile flow and lipid secretion in clinical settings, demonstrating significant differences compared to other bile acids such as chenodeoxycholic acid .

Synthesis Analysis

The synthesis of ioglycamide involves several chemical processes that are critical for its application in medical diagnostics. While specific proprietary methods may vary, the general approach includes:

  1. Chemical Reactions: The synthesis typically starts with iodinated phenolic compounds, which undergo various reactions such as etherification or esterification to introduce the necessary iodine moieties.
  2. Purification: After synthesis, the product undergoes purification techniques such as crystallization or chromatography to ensure high purity levels required for medical applications.
  3. Characterization: Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the molecular structure and purity of ioglycamide.

These processes must be carefully controlled to optimize yield and ensure safety for clinical use.

Molecular Structure Analysis

The molecular structure of ioglycamide can be described as follows:

  • Molecular Formula: C₁₃H₁₈I₃N₃O₄S
  • Molecular Weight: Approximately 457.17 g/mol
  • Structural Features:
    • The compound contains three iodine atoms, which are crucial for its radiopacity.
    • It has a sulfonamide group that enhances its solubility in aqueous solutions.

The structural characteristics play a vital role in its function as a contrast agent, allowing it to effectively absorb X-rays during imaging procedures.

Chemical Reactions Analysis

Biligram participates in various chemical reactions that are essential for its function and efficacy:

  1. Interaction with Bile Salts: In vivo studies have shown that ioglycamide interacts with bile salts, affecting their secretion and composition. This interaction can influence cholesterol levels and lipid metabolism .
  2. Reduction of Cholesterol Secretion: Unlike other bile acids, ioglycamide significantly reduces bile acid-independent cholesterol secretion, which is beneficial in certain medical conditions .
  3. Stability Under Physiological Conditions: The compound remains stable under physiological pH levels, which is crucial for its effectiveness during imaging procedures.

These reactions highlight the compound's unique properties and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of ioglycamide as a contrast agent involves several key processes:

  • Radiopacity: The presence of iodine atoms provides high radiopacity, allowing for clear visualization of the biliary system during imaging.
  • Biliary Secretion Enhancement: Ioglycamide facilitates increased biliary secretion by altering the dynamics of bile salt absorption and secretion in the liver .
  • Cholesterol Regulation: By modulating cholesterol secretion rates, ioglycamide can help maintain lipid homeostasis within the biliary system.

These mechanisms underscore its effectiveness as a diagnostic tool in radiology.

Physical and Chemical Properties Analysis

The physical and chemical properties of ioglycamide are critical for its application:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water, making it suitable for intravenous administration.
  • Melting Point: The melting point ranges around 150–160 °C, indicating stability at physiological temperatures.
  • pH Stability: Maintains stability across a physiological pH range (approximately 7.4).

These properties contribute to its usability and effectiveness in clinical settings.

Applications

Biligram has several significant applications in medical science:

  1. Diagnostic Imaging: Primarily used as a contrast agent for enhancing biliary tract imaging through X-ray or computed tomography scans.
  2. Research Applications: Investigated for its effects on bile flow dynamics and lipid metabolism in various studies aimed at understanding liver function and disorders .
  3. Clinical Studies: Employed in clinical trials to evaluate its efficacy compared to other contrast agents, demonstrating favorable outcomes in terms of safety and effectiveness.

The diverse applications of ioglycamide highlight its importance in both clinical and research environments, making it an essential compound in modern medicine.

Historical Development and Evolution of Biligram as a Radiological Contrast Agent

Discovery and Initial Pharmacological Characterization

The discovery of Biligram (gadoxetic acid disodium) emerged from systematic efforts to design hepatocyte-specific contrast agents that could overcome limitations of conventional extracellular gadolinium-based compounds. Early research into gadolinium chelation chemistry demonstrated that modifying the ligand structure could impart tissue-specific pharmacokinetic properties. Unlike first-generation gadolinium-diethylenetriaminepentaacetic acid complexes that distributed nonspecifically in extracellular fluid, Biligram incorporated ethoxybenzyl diethylenetriaminepentaacetic acid, a molecular modification enabling active transport into hepatocytes [4] [6]. This structural innovation exploited the organic anion-transporting polypeptides expressed on hepatocyte membranes, which naturally transport bilirubin and other conjugated organic anions [7].

Pharmacological characterization revealed Biligram's dual excretion pathway: approximately 50% undergoes hepatic uptake and biliary excretion, while the remainder is eliminated via renal filtration. This represented a significant departure from earlier contrast agents that relied solely on passive diffusion or renal clearance [5] [6]. Crucially, the molecule maintained high thermodynamic stability (log K cond 18.7) and kinetic inertness, reducing gadolinium dissociation risks while providing favorable relaxivity (r1 = 6.2 L mmol⁻¹s⁻¹ at 3 Tesla) – approximately 1.6 times higher than conventional gadolinium-based agents at clinical field strengths [6]. The chemical structure facilitated rapid hepatocellular uptake, with peak hepatic enhancement occurring within 10-20 minutes post-injection, enabling functional assessment of hepatocyte viability [5].

Table 1: Pharmacokinetic Properties of Biligram Compared to Predecessors

PropertyBiligramExtracellular Gadolinium AgentsMangafodipir Trisodium
Hepatocellular UptakeActive transport via OATPPassive diffusion onlyPassive diffusion
Biliary Excretion (%)50<5100
Renal Excretion (%)50>95Minimal
Relaxivity (r1, 3T)6.2 L mmol⁻¹s⁻¹3.7-5.0 L mmol⁻¹s⁻¹Not applicable
Plasma Protein Binding10%<5%Significant

Key Milestones in Clinical Adoption for Hepatobiliary Imaging

Clinical validation of Biligram progressed through defined phases, beginning with pivotal trials in the late 1990s that established its efficacy in detecting hepatocellular carcinoma and metastatic lesions. The European Medicines Agency granted market authorization in 2004 based on studies demonstrating superior lesion-to-liver contrast compared to nonspecific gadolinium agents, particularly in the hepatobiliary phase [5]. This regulatory milestone was followed by United States Food and Drug Administration approval in 2008 for liver imaging, specifically noting its value in characterizing focal lesions in adults with known or suspected liver pathology [6].

A transformative application emerged in hepatocellular carcinoma surveillance, where Biligram's hepatobiliary phase imaging provided critical functional information beyond anatomical visualization. Malignant lesions appear hypointense due to absent transporter expression, whereas benign lesions like focal nodular hyperplasia retain contrast uptake [5]. This differential uptake pattern fundamentally changed diagnostic algorithms, reducing the need for biopsy in indeterminate lesions. Clinical adoption accelerated after 2010 when studies demonstrated 93-98% diagnostic accuracy for metastasis detection when combining dynamic and hepatobiliary phases, compared to 80-85% with extracellular agents alone [5].

The validation of abbreviated imaging protocols marked another significant milestone. Research established that 20-minute hepatobiliary phase imaging provided diagnostic equivalence to longer intervals, optimizing workflow without compromising sensitivity (98% vs 98% for malignant lesions) [5]. This protocol standardization facilitated broader integration into routine practice, particularly for monitoring high-risk cirrhosis patients.

Table 2: Evolution of Biligram's Clinical Validation

YearMilestoneImpact on Clinical Adoption
1999First human studies demonstrating biliary excretionProof of hepatocyte-specific transport mechanism
2004European marketing authorizationAvailability in major European markets
2008United States FDA approval for liver imagingGlobal standardization of clinical applications
2010Multicenter trials validating HCC diagnostic criteriaIntegration into major liver society guidelines
2015Consensus on abbreviated 20-minute protocolsImproved feasibility in high-volume centers

Transition from Early Contrast Agents to Modern Biligram Formulations

The development of Biligram represents the culmination of three evolutionary phases in hepatobiliary contrast agent design. First-generation agents like mangafodipir trisodium (manganese-based) provided parenchymal enhancement but lacked dynamic phase imaging capability due to slow hepatocyte uptake. These agents also carried neurological toxicity risks from manganese dissociation [3]. Subsequent iron oxide nanoparticles offered reticuloendothelial system targeting but provided negative contrast on T2-weighted imaging and were ultimately withdrawn due to commercial limitations [4] [6].

Biligram's formulation breakthrough addressed these limitations through molecular engineering. By incorporating the ethoxybenzyl moiety onto the gadolinium chelate, chemists preserved the dynamic vascular imaging properties of extracellular agents while adding active hepatocyte transport [6]. This permitted multiphase acquisition within a single injection – arterial, portal venous, transitional, and hepatobiliary phases – enabling comprehensive lesion characterization unavailable with prior agents [5]. The 0.25 mmol/mL concentration formulation balanced diagnostic efficacy with gadolinium exposure, providing sufficient liver enhancement at lower volumes than conventional gadolinium agents [6].

The transition also involved pharmaceutical optimization for stability. Biligram formulations required precise buffer systems (trometamol and excess chelate) to prevent gadolinium dissociation while maintaining solubility. These developments reduced dechelation risks observed with early linear gadolinium agents, particularly important given Biligram's partial renal excretion [4]. Modern manufacturing controls ensure batch-to-batch consistency in relaxivity and pharmacokinetics, critical for quantitative imaging applications emerging in precision oncology [6]. Current research explores molecular derivatives with increased transporter affinity, though Biligram remains the clinical benchmark for combined vascular and hepatobiliary assessment.

Properties

CAS Number

14317-18-1

Product Name

Biligram

IUPAC Name

3-[[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C32H44I6N4O17

Molecular Weight

1518.1 g/mol

InChI

InChI=1S/C18H10I6N2O7.2C7H17NO5/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32);2*4-13H,2-3H2,1H3/t;2*4-,5+,6+,7+/m.00/s1

InChI Key

HHFDMOXEMINUNX-VRWDCWMNSA-N

SMILES

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Synonyms

3,3'-(diglycoloyldiimino)bis(2,4,6-triiodobenzoic acid) 1-deoxy-1-aminoglucitol
Biligram
meglumine ioglycamate
methylglucamine ioglycamide

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.